molecular formula C11H12Br2O B13871073 2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)Benzene

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)Benzene

Katalognummer: B13871073
Molekulargewicht: 320.02 g/mol
InChI-Schlüssel: UUFMPTPBGNADAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C11H12Br2O. This compound is characterized by the presence of two bromine atoms, a bromomethyl group, and a cyclopropylmethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene typically involves the bromination of 1-(bromomethyl)-4-(cyclopropylmethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of brominated phenols or quinones.

    Reduction: Formation of dehalogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the cyclopropylmethoxy group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-bromo-1-(cyclopropylmethoxy)-3-(methoxymethyl)benzene
  • 2-bromo-1-(cyclopropylmethoxy)-4-(methoxymethyl)benzene

Uniqueness

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene is unique due to the presence of both bromomethyl and cyclopropylmethoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for diverse applications in research and industry.

Eigenschaften

Molekularformel

C11H12Br2O

Molekulargewicht

320.02 g/mol

IUPAC-Name

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene

InChI

InChI=1S/C11H12Br2O/c12-6-9-3-4-10(5-11(9)13)14-7-8-1-2-8/h3-5,8H,1-2,6-7H2

InChI-Schlüssel

UUFMPTPBGNADAD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC2=CC(=C(C=C2)CBr)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.